![molecular formula C10H14ClFN4O B14910074 2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B14910074.png)
2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the pyrimidine ring, as well as a morpholine moiety attached via an ethylamine linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced via halogenation reactions using reagents such as thionyl chloride and fluorine gas.
Attachment of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction, where the ethylamine linker is first attached to the pyrimidine core, followed by the addition of morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Aplicaciones Científicas De Investigación
N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the pyrimidine ring can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The morpholine moiety can further modulate its pharmacokinetic properties, such as solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine is unique due to the combination of its chloro and fluoro substituents on the pyrimidine ring and the presence of a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H14ClFN4O |
|---|---|
Peso molecular |
260.69 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H14ClFN4O/c11-10-14-7-8(12)9(15-10)13-1-2-16-3-5-17-6-4-16/h7H,1-6H2,(H,13,14,15) |
Clave InChI |
IZUOFGDFPKHICF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC2=NC(=NC=C2F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


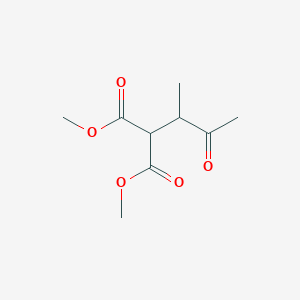
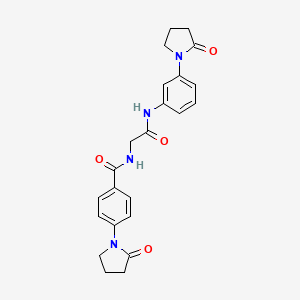
![8-Chloro-1-isopropyl-1H-[1,2,3]triazolo[4,5-h]quinazoline](/img/structure/B14910010.png)
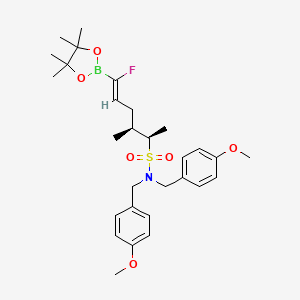


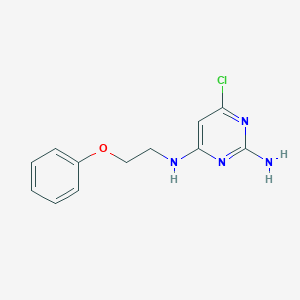

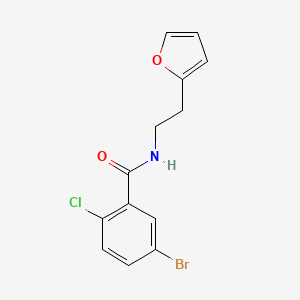

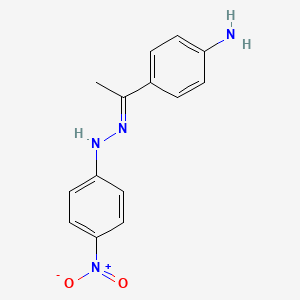
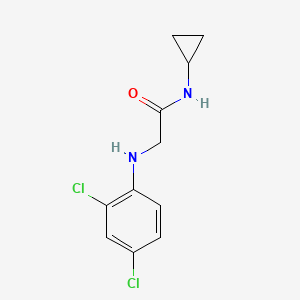
![5-Chloro-3-iodofuro[3,2-b]pyridine](/img/structure/B14910067.png)

